![molecular formula C17H19N3O5S B2977342 N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-86-7](/img/structure/B2977342.png)
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C17H19N3O5S, and it has a molecular weight of 377.42. The structure includes a furan ring, a pyrazole ring, and a phenyl ring, which are connected by various functional groups.Scientific Research Applications
Green Chemistry and Synthesis
A study by Shinde and Rode (2017) explored a two-phase system for the clean and high-yield synthesis of furylmethane derivatives, including those related to the compound , using -SO3H functionalized ionic liquids. This approach aimed at enhancing the yield and efficiency of producing furylmethane derivatives, which are important in various chemical syntheses and pharmaceutical applications (Shinde & Rode, 2017).
Microbial Catalysis
Research by Patel et al. (1993) investigated the stereoselective microbial reduction of related compounds to produce chiral intermediates for the synthesis of pharmaceuticals like beta-receptor antagonists. This study highlights the potential of microbial catalysis in the enantioselective synthesis of complex organic molecules (Patel et al., 1993).
Enzyme Inhibition
Gündüzalp et al. (2016) synthesized furan sulfonylhydrazones to investigate their inhibition activities against carbonic anhydrase I, an enzyme implicated in various physiological and pathological processes. The study aimed to explore the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Gündüzalp et al., 2016).
Organic Chemistry and Catalysis
Research by Jiang, Shi, and Shi (2008) focused on the chiral phosphine-catalyzed enantioselective construction of gamma-butenolides, utilizing compounds related to the one . This work contributes to the development of asymmetric catalysis strategies for synthesizing biologically active molecules (Jiang, Shi, & Shi, 2008).
Medicinal Chemistry
Singh et al. (2004) studied the impact of the methanesulfonamide group on the COX-2 inhibitory activity of 1,5-diarylpyrazole, demonstrating the significance of molecular modifications in enhancing the pharmacological properties of therapeutic agents (Singh et al., 2004).
properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-11-17(21)20-15(16-4-3-9-25-16)10-14(18-20)12-5-7-13(8-6-12)19-26(2,22)23/h3-9,15,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVANAGEWPUMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
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